Cas no 2107910-71-2 (Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate)

Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazopyridine core with a chloro substituent at the 8-position and a methyl ester group at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The chloro and ester functional groups enhance reactivity, enabling further derivatization through cross-coupling, hydrolysis, or substitution reactions. Its well-defined molecular framework contributes to consistent performance in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically characterized by high purity and stability, ensuring reliable use in multistep syntheses.
Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate structure
2107910-71-2 structure
Product name:Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
CAS No:2107910-71-2
MF:C9H7ClN2O2
MW:210.617080926895
CID:6794284
PubChem ID:162420994

Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2107910-71-2
    • MFCD34168926
    • methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
    • 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%
    • 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
    • Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
    • Inchi: 1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-6(10)3-2-4-12(7)8/h2-5H,1H3
    • InChI Key: JMIWXSJVRDXVJW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CN2C(C(=O)OC)=CN=C21

Computed Properties

  • Exact Mass: 210.0196052g/mol
  • Monoisotopic Mass: 210.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6Ų
  • XLogP3: 2.6

Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY373802-1g
Methyl 8-Chloroimidazo[1,2-a]pyridine-3-carboxylate
2107910-71-2 ≥95%
1g
¥10800.00 2024-08-09
abcr
AB573059-1g
8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%; .
2107910-71-2 95%
1g
€651.60 2024-08-02

Additional information on Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate

Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2107910-71-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate, identified by its CAS number 2107910-71-2, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the imidazopyridine class, a heterocyclic structure that has been extensively studied for its potential in drug development. The presence of both chloro and carboxylate functional groups makes it a valuable building block for synthesizing more complex molecules, particularly in the realm of medicinal chemistry.

The< strong>imidozopyridine scaffold is renowned for its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Researchers have been particularly interested in derivatives of this core structure due to their ability to interact with various biological targets. The chloro substituent on the 8-position of the imidazo[1,2-a]pyridine ring enhances the electrophilicity of the molecule, making it an excellent candidate for further functionalization through nucleophilic substitution reactions. This property is crucial for constructing more intricate pharmacophores that can modulate biological pathways effectively.

In recent years, the pharmaceutical industry has seen a surge in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate has emerged as a key intermediate in the synthesis of such inhibitors. Its structural features allow for the introduction of additional moieties that can selectively bind to specific PPIs, thereby disrupting disease-causing interactions. For instance, studies have demonstrated its utility in designing molecules that inhibit kinases and other enzymes involved in cancer progression. The carboxylate group at the 3-position provides a handle for further derivatization, enabling chemists to fine-tune solubility and bioavailability.

The< strong>synthetic versatility of Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate has also made it a popular choice for academic research laboratories. Its straightforward synthesis from readily available precursors allows for rapid screening of novel derivatives. Researchers have leveraged this compound to explore new chemical space, leading to the discovery of several promising lead compounds with therapeutic potential. The chloro group's reactivity has been particularly exploited in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing biaryl and heterocyclic systems, respectively.

One of the most compelling aspects of Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is its role in developing next-generation antiviral agents. The imidazopyridine core is known to exhibit potent activity against various viral enzymes, including proteases and polymerases. By incorporating this scaffold into drug candidates, researchers aim to develop inhibitors that can disrupt viral replication cycles effectively. Recent advancements in computational chemistry have facilitated the design of optimized derivatives based on Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate, further enhancing its utility in antiviral drug discovery.

The< strong>pharmacokinetic properties of compounds derived from Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate have also been extensively studied. Modifications at the 3-position carboxylate group can significantly influence metabolic stability and oral bioavailability. For example, esterification or amidation strategies have been employed to improve solubility and reduce susceptibility to enzymatic degradation. These modifications are critical for ensuring that drug candidates reach their target sites in adequate concentrations while maintaining stability throughout their shelf life.

In conclusion, Methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2107910-71-2) represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural features and synthetic adaptability have positioned it as a vital tool for medicinal chemists seeking to develop novel therapeutic agents. From anticancer drugs to antiviral inhibitors, this compound continues to play a pivotal role in addressing unmet medical needs. As research progresses, it is expected that new applications and derivatives will emerge, further solidifying its importance in drug discovery and development.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2107910-71-2)
A1227442
Purity:99%
Quantity:1g
Price ($):1354